molecular formula C3H6O3 B583808 D-[1,2,3,3'-2H4]Glyceraldehyde CAS No. 478529-60-1

D-[1,2,3,3'-2H4]Glyceraldehyde

Cat. No. B583808
CAS RN: 478529-60-1
M. Wt: 94.102
InChI Key: MNQZXJOMYWMBOU-ITGMSCEKSA-N
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Description

D-[1,2,3,3’-2H4]Glyceraldehyde is a variant of D-Glyceraldehyde, which is a triose and the simplest aldose (aldehyde sugar). It is an intermediate in fructose metabolism and occurs in all living organisms .


Synthesis Analysis

D-Glyceraldehyde can be synthesized via the hydrogen peroxide oxidation of glycerol. Further oxidation of rac-glyceraldehyde produces rac-glyceric acid and eventually one- and two-carbon compounds . D-Glyceraldehyde is an important starting material for the classic Kiliani–Fischer synthesis, which is used to build larger sugars from smaller ones .


Molecular Structure Analysis

The molecular formula of D-[1,2,3,3’-2H4]Glyceraldehyde is C3H2D4O3, and its molecular weight is 94.10 .


Chemical Reactions Analysis

D-Glyceraldehyde is involved in various chemical reactions. For instance, in the Kiliani–Fischer synthesis, D-Glyceraldehyde reacts with cyanide ion to add a carbon atom at the aldehyde position . It is also involved in shortening aldose chains, as exemplified by the Wohl degradation .


Physical And Chemical Properties Analysis

D-Glyceraldehyde is a sweet, colorless, crystalline solid . It has a relatively high melting point of 145 °C .

Safety and Hazards

D-Glyceraldehyde is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals .

properties

IUPAC Name

(2R)-1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i1D,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-ITGMSCEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[C@@]([2H])(C([2H])([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[1,2,3,3'-2H4]Glyceraldehyde

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